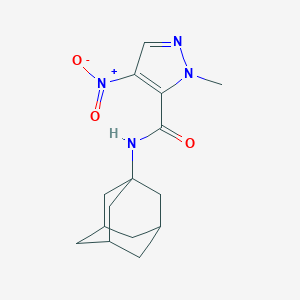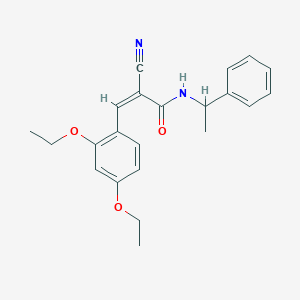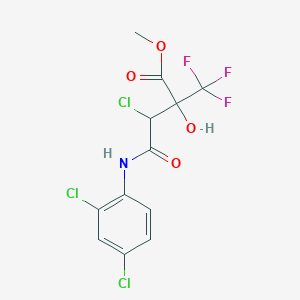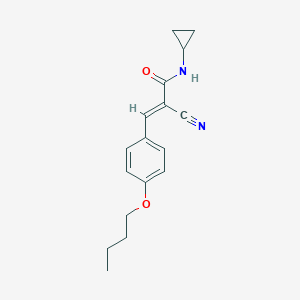
N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound features a pyrazole ring substituted with a nitro group and a carboxamide group, along with an adamantyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with various reagents to introduce the pyrazole ring and the nitro group. The final step involves the formation of the carboxamide group through a reaction with a suitable carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the adamantyl moiety .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its adamantyl group imparts lipophilicity, which can enhance the compound’s ability to cross cell membranes .
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Wirkmechanismus
The mechanism of action of N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Comparison: N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the nitro group and the pyrazole ring. These structural features differentiate it from other adamantane derivatives, such as APICA and APINACA, which contain indole or indazole rings instead of pyrazole. The presence of the nitro group also imparts distinct chemical reactivity and biological activity to the compound .
Eigenschaften
Molekularformel |
C15H20N4O3 |
|---|---|
Molekulargewicht |
304.34g/mol |
IUPAC-Name |
N-(1-adamantyl)-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H20N4O3/c1-18-13(12(8-16-18)19(21)22)14(20)17-15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,17,20) |
InChI-Schlüssel |
KWIKSIMHVGDBQU-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B457742.png)

![3-(1,3-benzodioxol-5-yl)-2-cyano-N-[1-(4-methylphenyl)ethyl]acrylamide](/img/structure/B457746.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457750.png)
![(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B457751.png)
![3-(4-chlorophenyl)-N-[1-(4-methylphenyl)propyl]acrylamide](/img/structure/B457752.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457753.png)
![(5Z)-3-ethyl-5-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457754.png)

![Methyl 4,5-dimethyl-2-({[(pentafluorophenyl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B457758.png)
![dimethyl 3-methyl-5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457759.png)
![ISOPROPYL 2-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B457760.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457762.png)
